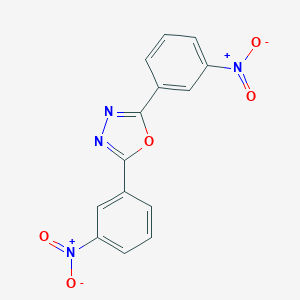

2,5-Bis(3-nitrophenyl)-1,3,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(3-nitrophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N4O5/c19-17(20)11-5-1-3-9(7-11)13-15-16-14(23-13)10-4-2-6-12(8-10)18(21)22/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOTVYMOQXKMAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364937 | |

| Record name | 2,5-bis(3-nitrophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2491-89-6 | |

| Record name | 2,5-bis(3-nitrophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Disubstituted 1,3,4 Oxadiazoles

Classical and Established Synthetic Routes

Classical approaches to the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles are characterized by their reliability and wide applicability. These routes often serve as the foundation for the development of more modern and efficient synthetic protocols.

Cyclodehydration Reactions

Cyclodehydration reactions are among the most common and versatile methods for the synthesis of 1,3,4-oxadiazoles. These reactions involve the intramolecular removal of a water molecule from a suitable precursor to form the oxadiazole ring.

The cyclodehydration of 1,2-diacylhydrazines is a cornerstone in the synthesis of symmetrically and asymmetrically substituted 1,3,4-oxadiazoles. nih.gov This method involves the treatment of a diacylhydrazine with a dehydrating agent to facilitate the ring closure. A variety of dehydrating agents have been employed for this transformation, each with its own set of advantages and limitations.

More contemporary approaches have introduced reagents like triphenylphosphine oxide in combination with triflic anhydride, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as effective cyclodehydrating agents. nih.gov Additionally, silica-supported dichlorophosphate has been utilized for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from 1,2-diacylhydrazines under solvent-free microwave irradiation conditions, offering advantages such as accelerated reaction rates, high yields, and a simple work-up procedure. nih.gov

The general mechanism for the cyclodehydration of diacylhydrazines involves the initial activation of one of the carbonyl groups by the dehydrating agent, followed by intramolecular nucleophilic attack by the other amide oxygen, leading to the formation of a cyclic intermediate which then eliminates water to afford the 1,3,4-oxadiazole (B1194373) ring.

Table 1: Selected Dehydrating Agents for the Conversion of Diacylhydrazines to 1,3,4-Oxadiazoles

| Dehydrating Agent | Typical Reaction Conditions | Reference |

| Phosphorus Oxychloride (POCl₃) | Reflux | nih.gov |

| Thionyl Chloride (SOCl₂) | Varies | nih.gov |

| Polyphosphoric Acid (PPA) | Elevated temperatures | nih.gov |

| Triflic Anhydride | Varies | nih.gov |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Varies | nih.gov |

| Silica-supported Dichlorophosphate | Microwave irradiation, solvent-free | nih.gov |

The oxidative cyclization of hydrazide-hydrazones, which are typically formed from the condensation of aldehydes and hydrazides, represents another important route to 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.orgbiointerfaceresearch.com This method involves the oxidation of the hydrazide-hydrazone intermediate, which facilitates the intramolecular cyclization and formation of the oxadiazole ring.

A variety of oxidizing agents have been successfully employed for this transformation. These include reagents like iodine in the presence of a base, such as potassium carbonate, which offers a practical and transition-metal-free approach. organic-chemistry.org Other oxidizing systems that have been utilized are chloramine-T, which can be used under conventional heating or microwave irradiation, and trichloroisocyanuric acid (TCCA) at ambient temperatures. nih.gov Hypervalent iodine reagents have also been shown to mediate the cyclization of N'-arylidene acetohydrazides to yield substituted 1,3,4-oxadiazoles. organic-chemistry.org

The reaction mechanism is believed to proceed through the oxidation of the hydrazone nitrogen, followed by intramolecular cyclization onto the amide carbonyl group. Subsequent elimination of a proton and the reduced form of the oxidizing agent yields the aromatic 1,3,4-oxadiazole ring. This method is particularly useful for the synthesis of unsymmetrically substituted 1,3,4-oxadiazoles.

Table 2: Oxidizing Agents for the Cyclization of Hydrazide-Hydrazones

| Oxidizing Agent | Typical Reaction Conditions | Reference |

| Iodine / Potassium Carbonate | Varies | organic-chemistry.org |

| Chloramine-T | Microwave irradiation or conventional heating | nih.gov |

| Trichloroisocyanuric Acid (TCCA) | Ambient temperature | nih.gov |

| Hypervalent Iodine Reagents | Varies | organic-chemistry.org |

Condensation-Based Syntheses

A widely employed and straightforward method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the direct condensation of an acyl hydrazide with a carboxylic acid or its more reactive derivative, an acid chloride. nih.govnih.gov When a carboxylic acid is used, the reaction typically requires a dehydrating agent to facilitate the removal of water and promote cyclization. Common dehydrating agents for this transformation include phosphorus oxychloride (POCl₃). nih.govopenmedicinalchemistryjournal.com

The reaction of an acyl hydrazide with an acid chloride proceeds through the formation of a 1,2-diacylhydrazine intermediate, which then undergoes in situ cyclodehydration under the reaction conditions to yield the 1,3,4-oxadiazole. nih.gov This two-step, one-pot procedure is a convenient method for the preparation of both symmetrical and asymmetrical 2,5-disubstituted 1,3,4-oxadiazoles.

Recent advancements in this area include the use of N-isocyaniminotriphenylphosphorane (NIITP) to react with carboxylic acids, followed by a copper-catalyzed coupling with aryl iodides to furnish 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.orgacs.org This approach offers a versatile route to a diverse range of oxadiazole derivatives.

Table 3: Reagents for the Condensation of Acyl Hydrazides

| Reactant | Coupling/Dehydrating Agent | Reference |

| Carboxylic Acid | Phosphorus Oxychloride (POCl₃) | nih.govopenmedicinalchemistryjournal.com |

| Acid Chloride | None (forms diacylhydrazine in situ) | nih.gov |

| Carboxylic Acid | N-isocyaniminotriphenylphosphorane (NIITP) / Copper catalyst | organic-chemistry.orgacs.org |

A more recent development in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the use of arylacetic acids as starting materials. A copper-catalyzed dual oxidation protocol has been developed for the reaction of arylacetic acids with hydrazides. acs.org This method proceeds under an oxygen atmosphere and involves the oxidative decarboxylation of the arylacetic acid followed by the oxidative functionalization of the imine C-H bond of the in situ formed hydrazone. acs.org This one-pot synthesis avoids the need for expensive ligands and provides good yields of the desired products, representing an efficient and advantageous route to both symmetrical and unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles. acs.org

Derivations from Dithioesters

An acid-catalyzed, regioselective cyclization reaction provides a pathway to 2,5-disubstituted-1,3,4-oxadiazoles starting from precursors related to dithioesters, such as alkyl 2-(methylthio)-2-thioxoacetates. acs.org In this approach, the thioxoacetate derivative reacts efficiently with an acyl hydrazide. The reaction proceeds through a sequence of dehydrative and desulfurative steps, ultimately yielding the target oxadiazole. acs.org A plausible mechanism involves an initial acid-catalyzed protonation of the thiocarbonyl group, followed by a nucleophilic attack from the acyl hydrazide. Subsequent loss of methylthiol leads to a key hydrazinyl intermediate which then undergoes regioselective cyclization to form the stable 1,3,4-oxadiazole ring. acs.org

Contemporary and Mechanistically Driven Synthetic Strategies

Modern synthetic chemistry has gravitated towards efficiency, atom economy, and novel activation modes. This is reflected in the development of one-pot protocols, metal-catalyzed reactions, and photoredox methods for 1,3,4-oxadiazole synthesis.

One-Pot Synthesis Protocols

Noteworthy one-pot methods include:

Copper-Catalyzed Dual Oxidation : A protocol using arylacetic acids and hydrazides under a copper catalyst and an oxygen atmosphere allows for the synthesis of both symmetrical and unsymmetrical oxadiazoles. This method involves oxidative decarboxylation followed by the functionalization of an imine C–H bond. nih.govacs.org

Synthesis-Arylation Strategy : Carboxylic acids can be converted into 2,5-disubstituted 1,3,4-oxadiazoles in a one-pot, two-stage process. The first stage involves the formation of a monosubstituted oxadiazole intermediate using N-isocyaniminotriphenylphosphorane (NIITP), which is then subjected to a copper-catalyzed arylation with an aryl iodide in the second stage. nih.gov

Microwave-Assisted Synthesis : A rapid and efficient solvent-free synthesis of 2,5-disubstituted-1,3,4-oxadiazoles can be achieved from fatty acid hydrazides under microwave irradiation, offering an environmentally benign alternative to conventional heating.

Three-Component Photoredox Process : Under visible light, a photocatalyst can mediate the coupling of isothiocyanates with hydrazines, followed by an intramolecular cyclization with an alkyl halide, to form the oxadiazole ring in a one-pot fashion. researchgate.net

| Method | Key Starting Materials | Catalyst/Key Reagents | Conditions | Key Advantage |

|---|---|---|---|---|

| Copper-Catalyzed Dual Oxidation | Arylacetic Acids, Hydrazides | Copper Catalyst | Oxygen atmosphere, 120 °C | Avoids expensive ligands, good yields nih.govacs.org |

| Synthesis-Arylation | Carboxylic Acids, Aryl Iodides | NIITP, Copper(I) Iodide | Stepwise addition in one pot | Access to diverse structures from simple feedstocks nih.gov |

| Microwave-Assisted | Fatty Acid Hydrazides, Acid Chlorides | None (Solvent-free) | Microwave irradiation | Rapid, efficient, and solvent-free |

| Photoredox Three-Component | Isothiocyanates, Hydrazines, Alkyl Halides | Photocatalyst (e.g., Rose Bengal) | Visible light, mild conditions | Environmentally friendly, metal-free catalyst option researchgate.net |

Metal-Catalyzed Oxidative Cyclizations

Metal catalysts are instrumental in facilitating the oxidative cyclization of various precursors to form the 1,3,4-oxadiazole ring, often under milder conditions than traditional dehydrating agents. These reactions typically involve the formation of an N-acylhydrazone intermediate, which then undergoes metal-assisted intramolecular cyclization and oxidation.

Key metal-catalyzed systems include:

Copper Catalysis : Copper salts, such as Cu(OTf)₂, are widely used to catalyze the oxidative C-H functionalization of N-arylidenearoylhydrazides. jchemrev.com This reaction can be performed in the presence of air, making it a practical and accessible method. organic-chemistry.org Another copper-catalyzed approach involves the coupling of 1,3,4-oxadiazole with aryl or alkenyl halides. nih.gov

Iron Catalysis : A simple and efficient system utilizing cationic Fe(III) with TEMPO as a co-catalyst enables the oxidative cyclization of aroyl hydrazones under an oxygen atmosphere. This method demonstrates broad functional-group tolerance and provides high yields. organic-chemistry.orgresearchgate.net

| Metal Catalyst | Typical Precursor | Oxidant | General Conditions | Reference |

|---|---|---|---|---|

| Copper (e.g., Cu(OTf)₂, Cu(OAc)₂) | N-Arylidenearoylhydrazide | Air/O₂ | Heated in solvent (e.g., DMF) | nih.govjchemrev.comorganic-chemistry.org |

| Iron (e.g., Fe(III)/TEMPO) | Aroyl Hydrazone | O₂ | Heated in solvent | organic-chemistry.orgresearchgate.net |

Photoredox-Catalyzed Approaches

Visible-light photoredox catalysis has revolutionized organic synthesis by providing a mild and sustainable means of generating reactive intermediates. This strategy has been successfully applied to the synthesis of 1,3,4-oxadiazoles. These reactions often proceed via radical pathways, initiated by the photoexcited catalyst.

Examples of photoredox strategies include:

Oxidant-Free Cascade Cyclization : A dual catalytic system, combining an organic acridinium photocatalyst and a cobaloxime catalyst, facilitates an efficient, oxidant-free cyclization of acylhydrazones. The only byproduct of this transformation is H₂. acs.org

Catalyst-Free Visible-Light Promotion : In some cases, the reaction can proceed without a dedicated photocatalyst. The cyclization of aldehydes with hypervalent iodine(III) reagents can be promoted by visible light alone to afford 2,5-disubstituted 1,3,4-oxadiazoles in good yields. acs.org

Eosin Y Catalysis : Eosin Y, an organic dye, can serve as an effective metal-free photocatalyst for the oxidative heterocyclization of semicarbazones using CBr₄ as a bromine source. This method provides rapid access to 2-amino-5-substituted-1,3,4-oxadiazoles. jchemrev.comnih.gov

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer a highly convergent and diversity-oriented approach to complex molecules. Several MCRs have been adapted for the synthesis of the 1,3,4-oxadiazole scaffold.

A notable MCR strategy involves a sequence combining an Ugi-tetrazole reaction with a subsequent Huisgen rearrangement. acs.org In this metal-free protocol, a four-component Ugi reaction between a secondary amine, an aldehyde, TMSN₃, and an isocyanide generates a 5-substituted-1H-tetrazole intermediate. This intermediate is then N-acylated with an acid chloride, triggering the Huisgen rearrangement. This rearrangement proceeds through nitrogen elimination, ring-opening, and a final cyclization to furnish the desired 2,5-disubstituted 1,3,4-oxadiazole. acs.org This approach is valued for its ability to rapidly generate molecular diversity from readily available starting materials. acs.org Other MCRs, such as those utilizing N-isocyaniminotriphenylphosphorane, aldehydes, and carboxylic acids, have also been reported to yield 1,3,4-oxadiazole derivatives efficiently.

Mechanism Investigations of 1,3,4-Oxadiazole Formation

The formation of the 1,3,4-oxadiazole ring generally proceeds via two principal mechanistic stages: the formation of a key intermediate, typically a 1,2-diacylhydrazine or an N-acylhydrazone, followed by an intramolecular cyclization step.

Intermediate Formation : The most common pathway involves the condensation of a carboxylic acid or its derivative (like an acid chloride) with a hydrazide to form a 1,2-diacylhydrazine. Alternatively, condensation of a hydrazide with an aldehyde or ketone yields an N-acylhydrazone.

Cyclization Step :

Dehydrative Cyclization : For 1,2-diacylhydrazine intermediates, the cyclization is a dehydration reaction. This intramolecular condensation is typically promoted by strong acids (H₂SO₄), acid anhydrides, or dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). acs.orgnih.govresearchgate.net The mechanism involves protonation of one of the carbonyl oxygens, followed by nucleophilic attack by the other amide's oxygen atom, and subsequent elimination of water.

Oxidative Cyclization : For N-acylhydrazone intermediates, the cyclization is an oxidative process. This is the basis for most modern metal-catalyzed and photoredox methods. The mechanism often involves the removal of two hydrogen atoms from the N-acylhydrazone. For instance, in iodine-mediated reactions, it is proposed that an N-iodo intermediate is formed, which then undergoes intramolecular cyclization via nucleophilic attack of the carbonyl oxygen onto the imine carbon, followed by elimination of HI to yield the aromatic oxadiazole ring. acs.org Metal-catalyzed reactions are thought to proceed via similar principles of intramolecular C-O bond formation facilitated by the metal center. jchemrev.com

A plausible mechanism for the Huisgen rearrangement of an N-acylated tetrazole involves thermal or acid-catalyzed elimination of molecular nitrogen to form a nitrilimine intermediate, which then undergoes intramolecular cyclization to the stable 1,3,4-oxadiazole ring. acs.org

Proposed Reaction Pathways

The most prevalent and direct route to symmetrical 2,5-disubstituted-1,3,4-oxadiazoles, such as 2,5-Bis(3-nitrophenyl)-1,3,4-oxadiazole, is the cyclodehydration of 1,2-diacylhydrazines. nih.gov This pathway begins with the formation of the N,N'-diacylhydrazine intermediate, in this case, N,N'-di(3-nitrobenzoyl)hydrazine. This intermediate can be synthesized by reacting 3-nitrobenzoyl chloride with hydrazine hydrate. Subsequent cyclization of the diacylhydrazine, promoted by a dehydrating agent, yields the desired 1,3,4-oxadiazole ring.

Another significant pathway is the oxidative cyclization of N-acylhydrazones. researchgate.netjchemrev.com This method involves the initial condensation of an acid hydrazide (like 3-nitrobenzohydrazide) with an aldehyde (such as 3-nitrobenzaldehyde) to form an N-acylhydrazone. This intermediate is then subjected to an oxidizing agent, which facilitates the intramolecular cyclization to the 1,3,4-oxadiazole.

One-pot syntheses have also been developed, offering a more streamlined approach. nih.gov These methods can involve the direct reaction of a carboxylic acid (3-nitrobenzoic acid) with an acid hydrazide (3-nitrobenzohydrazide) in the presence of a suitable dehydrating agent. nih.gov Alternatively, a one-pot reaction of a benzohydrazide with an aromatic aldehyde in the presence of an oxidizing agent like cerium ammonium nitrate (CAN) can also afford the disubstituted oxadiazole. nih.gov

A plausible reaction mechanism for the cyclodehydration of a 1,2-diacylhydrazine using a dehydrating agent like phosphorus oxychloride (POCl3) involves the initial activation of the carbonyl oxygen atoms by the dehydrating agent. This is followed by an intramolecular nucleophilic attack of one nitrogen atom onto the activated carbonyl carbon of the other acyl group, leading to a cyclic intermediate. Subsequent elimination of water and the dehydrating agent's byproducts results in the formation of the stable, aromatic 1,3,4-oxadiazole ring.

Role of Oxidants and Dehydrating Agents

A variety of dehydrating and oxidizing agents are employed in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. The choice of reagent is often dictated by the specific synthetic pathway and the nature of the substrates.

Dehydrating Agents:

Phosphorus oxychloride (POCl₃) is one of the most commonly used and effective dehydrating agents for the cyclization of 1,2-diacylhydrazines. nih.govnih.gov It is also utilized in one-pot syntheses from carboxylic acids and acid hydrazides. nih.govnih.gov Other dehydrating agents that have been successfully employed include:

Thionyl chloride (SOCl₂) nih.govnih.gov

Phosphorus pentoxide (P₂O₅) nih.gov

Polyphosphoric acid (PPA) nih.gov

Triflic anhydride nih.gov

Carbodiimide derivatives, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) researchgate.net

The following table summarizes some of the common dehydrating agents and their applications in 1,3,4-oxadiazole synthesis.

| Dehydrating Agent | Abbreviation | Typical Application | Reference |

| Phosphorus Oxychloride | POCl₃ | Cyclodehydration of 1,2-diacylhydrazines | nih.govnih.gov |

| Thionyl Chloride | SOCl₂ | Cyclodehydration of 1,2-diacylhydrazines | nih.govnih.gov |

| Polyphosphoric Acid | PPA | Cyclization of diacylhydrazines | nih.gov |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Cyclodehydration of diacylhydrazines | researchgate.net |

Oxidizing Agents:

In the oxidative cyclization of N-acylhydrazones, the role of the oxidant is to facilitate the removal of two hydrogen atoms, leading to the formation of the C-O and N-N bonds of the oxadiazole ring. A range of oxidizing agents have been utilized for this purpose, including:

Iodine (I₂) in the presence of a base jchemrev.com

Cerium Ammonium Nitrate (CAN) nih.gov

Bromine in acetic acid nih.gov

Synthesis of Structural Analogues and Derivatives Bearing Nitrophenyl Moieties

The synthesis of structural analogues and derivatives of this compound allows for the exploration of structure-activity relationships and the fine-tuning of the compound's properties. This can be achieved through the modulation of substituents on the oxadiazole core and by performing selective functional group transformations.

Modulation of Substituents on the Oxadiazole Core

The nature and position of substituents on the phenyl rings attached to the 1,3,4-oxadiazole core can be varied to create a library of analogues. One common approach is to start with a pre-functionalized building block. For instance, instead of 3-nitrobenzoic acid, one could use other substituted benzoic acids or benzoyl chlorides in the initial steps of the synthesis to introduce different functional groups onto the phenyl rings.

Furthermore, direct substitution reactions on the pre-formed 2,5-diphenyl-1,3,4-oxadiazole (B188118) can be performed. Nitration of 2,5-diphenyl-1,3,4-oxadiazole using a mixture of nitric acid and sulfuric acid has been shown to yield a mixture of nitrated products, including the desired this compound. rsc.org The conditions of the nitration can be adjusted to favor the formation of different isomers. For example, using nitric acid alone tends to favor para-substitution, while mixed acids can lead to a higher proportion of meta-substituted products. rsc.org

Strategies for Selective Functional Group Transformations (e.g., Selective Reduction)

The nitro groups on the phenyl rings of this compound are versatile functional groups that can be transformed into other moieties, most notably amino groups. The selective reduction of the nitro groups to amines is a key transformation for creating derivatives with different electronic and biological properties.

A significant challenge in this transformation is to achieve chemoselectivity, i.e., to reduce the nitro groups without affecting the 1,3,4-oxadiazole ring or other sensitive functional groups that may be present on the molecule. Several methods have been developed for the chemoselective reduction of nitroaromatics.

Commonly used reducing agents and systems for this purpose include:

Zinc dust in the presence of a suitable proton source: This is a classic and often effective method for nitro group reduction. nih.gov

Sodium borohydride (NaBH₄) in the presence of a catalyst: While NaBH₄ alone is generally not strong enough to reduce aromatic nitro groups, its reactivity can be enhanced by the addition of catalysts.

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) with a hydrogen source can effectively reduce nitro groups. The conditions can often be tuned to be selective.

The following table outlines some of the reagents used for the selective reduction of nitro groups.

| Reducing System | Conditions | Selectivity | Reference |

| Zinc Dust / H₂O | Room Temperature | High for nitro groups over many other functionalities | nih.gov |

| NaBH₄ / Catalyst | Varies with catalyst | Can be tuned for selectivity | |

| H₂ / Pd/C | Varies | Generally good for nitro group reduction |

The resulting 2,5-bis(3-aminophenyl)-1,3,4-oxadiazole can then serve as a versatile intermediate for further derivatization, such as through diazotization followed by Sandmeyer reactions or through acylation of the amino groups to introduce a wide range of substituents.

Advanced Spectroscopic and Crystallographic Characterization Techniques

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Analysis

The FTIR spectrum of 2,5-Bis(3-nitrophenyl)-1,3,4-oxadiazole is characterized by specific vibrational frequencies that confirm the presence of its key functional groups. The analysis of related 1,3,4-oxadiazole (B1194373) derivatives provides a basis for the assignment of these characteristic absorption bands. researchgate.netajchem-a.com

The most prominent bands are those associated with the nitro (NO₂) groups. Strong asymmetric and symmetric stretching vibrations of the N-O bond are expected to appear in the regions of 1550-1500 cm⁻¹ and 1370-1330 cm⁻¹, respectively. For instance, the related compound 2-(4-nitrophenyl)-5-tosyl-1,3,4-oxadiazole exhibits N-O stretching bands at 1534 cm⁻¹ and 1348 cm⁻¹. nih.gov

The vibrational modes of the 1,3,4-oxadiazole ring are also key identifiers. The C=N stretching vibration typically appears in the 1620-1560 cm⁻¹ range. nih.gov The characteristic C-O-C (ether-like) stretching of the oxadiazole heterocycle is generally observed between 1250 cm⁻¹ and 1020 cm⁻¹. researchgate.netnih.gov

The aromatic nature of the two 3-nitrophenyl rings is confirmed by the presence of aromatic C-H stretching vibrations, which are typically found above 3000 cm⁻¹. nih.gov Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations for the meta-substituted benzene (B151609) rings would also be present in the fingerprint region (below 1000 cm⁻¹).

Table 1: Expected FTIR Spectral Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Asymmetric NO₂ Stretch | 1550 - 1500 | Strong |

| C=N Stretch (Oxadiazole) | 1620 - 1560 | Medium-Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| Symmetric NO₂ Stretch | 1370 - 1330 | Strong |

| C-O-C Stretch (Oxadiazole) | 1250 - 1020 | Strong |

| Aromatic C-H Bend (Out-of-plane) | < 1000 | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in this compound, confirming the substitution pattern of the phenyl rings.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignment

Due to the symmetrical nature of the molecule, the ¹H NMR spectrum is expected to show four distinct signals corresponding to the four unique protons on each of the two identical 3-nitrophenyl rings. The electron-withdrawing nature of both the nitro group and the 1,3,4-oxadiazole ring will cause all aromatic protons to be significantly deshielded, shifting their signals to the downfield region of the spectrum, likely between 7.5 and 9.0 ppm.

Based on the analysis of related structures like 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine, the following assignments can be predicted d-nb.info:

The proton situated between the two electron-withdrawing groups (the nitro group and the oxadiazole substituent) would be the most deshielded.

The remaining three protons on the aromatic ring will appear as a complex multiplet pattern, consisting of a triplet and two doublets, characteristic of a 1,3-disubstituted benzene ring.

Table 2: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ar-H (ortho to NO₂) | ~8.5 - 8.9 | Multiplet |

| Ar-H (para to NO₂) | ~8.3 - 8.6 | Multiplet |

| Ar-H (ortho to Oxadiazole) | ~8.0 - 8.4 | Multiplet |

| Ar-H (meta to both) | ~7.6 - 7.9 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum will provide further confirmation of the molecular structure. Due to symmetry, six distinct signals are expected for the carbon atoms: two for the oxadiazole ring and four for the unique carbons of the 3-nitrophenyl rings.

Oxadiazole Carbons: The two equivalent carbons of the 1,3,4-oxadiazole ring are highly deshielded and are expected to resonate in the range of 160-170 ppm. In a related compound, 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine, these carbons appear at approximately 169.0 and 164.7 ppm. d-nb.info

Aromatic Carbons: The six carbons of each phenyl ring will give four distinct signals. The carbon atom attached to the nitro group (C-NO₂) and the carbon atom attached to the oxadiazole ring (C-oxadiazole) will be significantly downfield. The remaining four aromatic carbons (CH) will appear in the typical aromatic region of approximately 120-140 ppm. The carbon bearing the nitro group is expected to be around 148 ppm, similar to other nitroaromatic compounds. acs.org

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=N (Oxadiazole) | 160 - 170 |

| C-NO₂ (Aromatic) | ~148 |

| C-Oxadiazole (Aromatic) | ~130 - 135 |

| Aromatic CH | 120 - 140 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies

HRMS is essential for confirming the elemental composition of the molecule. For this compound (C₁₄H₈N₄O₅), the calculated molecular weight is 312.2371. appchemical.com HRMS analysis should yield a molecular ion peak ([M+H]⁺ or M⁺˙) that corresponds to this value with high accuracy.

The mass spectrum of the isomeric compound 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole (B93286) shows a molecular ion peak at m/z 312. nih.gov Fragmentation studies on related structures, such as 5-(3-nitrophenyl)-2-(allylthio)-1,3,4-oxadiazole, suggest that common fragmentation pathways would involve the loss of the nitro group (NO₂, 46 Da) and cleavage of the oxadiazole ring. researchgate.net A plausible primary fragmentation would be the cleavage of the phenyl-oxadiazole bond, leading to fragments corresponding to the nitrophenyl cation and the nitrophenyl-oxadiazole radical cation.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺˙ | 312 | Molecular Ion |

| [M-NO₂]⁺ | 266 | Loss of one nitro group |

| [C₇H₄N₂O₂]⁺˙ | 148 | Nitrophenyl-cyanide radical cation (from ring cleavage) |

| [C₆H₄NO₂]⁺ | 122 | Nitrophenyl cation |

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound are investigated using UV-Vis absorption and photoluminescence (fluorescence) spectroscopy. 2,5-Diaryl-1,3,4-oxadiazoles are well-known for their fluorescent properties and are often used as scintillators or in organic light-emitting diodes (OLEDs). nih.govresearchgate.net

The UV-Vis absorption spectrum is expected to show strong absorption bands in the ultraviolet region, typically between 280 and 350 nm. rsc.orgresearchgate.net These absorptions are attributed to π→π* electronic transitions within the conjugated system formed by the phenyl rings and the central oxadiazole moiety. The presence of the electron-withdrawing nitro groups may cause a red-shift (bathochromic shift) in the absorption maximum compared to the unsubstituted 2,5-diphenyl-1,3,4-oxadiazole (B188118).

Upon excitation at its absorption maximum, the compound is expected to exhibit fluorescence. The emission spectrum would likely be observed in the blue or blue-green region of the visible spectrum (typically 380-500 nm), with a characteristic Stokes shift (the difference in wavelength between the absorption and emission maxima). The quantum yield and fluorescence lifetime are important parameters that would further characterize its photophysical behavior.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Specific data on the UV-Vis absorption maxima (λmax) for this compound in various solvents is not available in published literature. For many 2,5-diaryl-1,3,4-oxadiazole derivatives, absorption spectra are typically characterized by strong absorption bands corresponding to π→π* transitions within the conjugated aromatic system. wordpress.comresearchgate.net The position of these bands is influenced by the nature and position of substituents on the phenyl rings and the polarity of the solvent. researchgate.netnih.gov However, without experimental data, a specific analysis for the 3-nitro substituted title compound cannot be provided.

Fluorescence Quantum Yield and Emission Profiles

Information regarding the fluorescence quantum yield and specific emission wavelengths for this compound is not documented. While many 1,3,4-oxadiazole derivatives are known for their fluorescent properties, which are valuable in applications like organic light-emitting diodes (OLEDs), the presence and position of nitro groups often lead to fluorescence quenching. mdpi.comrsc.org The actual emission profile and quantum yield are dependent on the specific molecular structure and its environment, necessitating experimental measurement. nih.gov

X-ray Diffraction (XRD) Analysis

Single Crystal X-ray Diffraction for Molecular Geometry

A solved single-crystal X-ray diffraction structure for this compound has not been deposited in crystallographic databases. Such an analysis would provide precise data on bond lengths, bond angles, and the dihedral angles between the central oxadiazole ring and the two meta-substituted nitrophenyl rings, defining the molecule's three-dimensional geometry. Crystallographic data for other oxadiazole derivatives often show a nearly planar conformation between the oxadiazole and adjacent phenyl rings, although this can be influenced by crystal packing forces and bulky substituents. nih.gov

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surfaces)

Without a crystal structure, a Hirshfeld surface analysis to investigate and quantify intermolecular interactions is not possible. This analysis is used to visualize and understand the crystal packing, identifying key interactions such as hydrogen bonds, C-H···π, and π-π stacking, and their respective contributions to the stability of the crystal lattice. nih.gov For related nitro-substituted aromatic compounds, interactions involving the nitro group's oxygen atoms are often significant in the crystal packing.

Computational and Theoretical Investigations of 2,5 Bis 3 Nitrophenyl 1,3,4 Oxadiazole Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 2,5-Bis(3-nitrophenyl)-1,3,4-oxadiazole.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory provides insights into the reactivity and electronic properties of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. For oxadiazole derivatives, the HOMO-LUMO energy gap can be calculated to understand the influence of substituents and molecular stacking on their electronic behavior. nih.gov For instance, in silico studies on other complex heterocyclic compounds have shown that the energy gap can be in the range of 2.8-3.4 eV, indicating a potential for easy electron transfer and reactivity. manipal.edu The presence of strong electron-withdrawing nitro groups on the phenyl rings in this compound is expected to significantly influence its HOMO and LUMO energy levels.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system, providing detailed information about its conformational dynamics and stability. nih.gov By simulating the motions of atoms and molecules over time, MD can reveal the preferred conformations of a molecule and the transitions between them. For oxadiazole derivatives, MD simulations can be employed to study the stability and interactions of the molecule in different environments, such as in complex with a protein. nih.gov These simulations can help to understand how the molecule behaves in a biological system and can provide essential information for applications like drug design. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies for Material Performance

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physical or material properties. These models can then be used to predict the properties of new, unsynthesized compounds. For 1,3,4-oxadiazole (B1194373) derivatives, QSPR studies can be valuable in predicting their performance in various material applications. For example, the 1,3,4-oxadiazole ring is recognized as a key component in the development of energetic materials, offering a good balance between energy and stability. researchgate.net By correlating structural features with properties like thermal stability or energy content, QSPR models can guide the design of new high-performance materials. researchgate.net

In Silico Prediction of Molecular Properties

In silico methods encompass a wide range of computational techniques used to predict the properties of molecules before they are synthesized and tested in a laboratory. These predictions can include physicochemical properties, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. manipal.edu For oxadiazole derivatives, in silico tools can predict properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, which are important for their potential use in materials science or medicinal chemistry. manipal.edu The 1,3,4-oxadiazole moiety is often used in drug design as a pharmacophore to enhance biological activity. nih.gov In silico predictions can help to assess the "drug-likeness" of a compound and identify potential liabilities early in the development process. manipal.edu

Table of Predicted Properties for 2,5-Bis(4-nitrophenyl)-1,3,4-oxadiazole (B93286) (a related isomer):

| Property | Value |

| Molecular Weight | 312.24 g/mol |

| XLogP3 | 2.7 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 7 |

| Rotatable Bond Count | 2 |

| Exact Mass | 312.04946937 Da |

| Monoisotopic Mass | 312.04946937 Da |

| Topological Polar Surface Area | 131 Ų |

| Heavy Atom Count | 23 |

| Formal Charge | 0 |

| Complexity | 395 |

| Data sourced from PubChem CID 13971 for a structurally related isomer. nih.gov |

Structure Property Relationships in 2,5 Bis 3 Nitrophenyl 1,3,4 Oxadiazole Systems

Influence of Nitro Aromatic Substitution on Electronic and Optical Properties

The presence of two nitro (NO₂) groups on the terminal phenyl rings dramatically alters the electronic landscape of the 2,5-diphenyl-1,3,4-oxadiazole (B188118) system. The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. In the case of 2,5-Bis(3-nitrophenyl)-1,3,4-oxadiazole, the meta-positioning of the nitro groups means the effect is primarily inductive. This strong electron withdrawal significantly lowers the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Correlation between Molecular Architecture and Photophysical Behavior

The photophysical properties of 2,5-diaryl-1,3,4-oxadiazoles are intrinsically linked to their molecular architecture. The fundamental chromophore is the π-conjugated system that extends across the phenyl-oxadiazole-phenyl backbone. While the 1,3,4-oxadiazole (B1194373) ring itself is not emissive, its combination with aromatic substituents gives rise to compounds that often exhibit strong fluorescence. wordpress.com

The molecular architecture of this compound can be described as an acceptor-acceptor system, with the nitrophenyl moieties acting as strong electron-accepting groups. This structure facilitates intramolecular charge transfer (ICT) upon photoexcitation. nih.govresearchgate.net The efficiency of this charge transfer and the resulting photophysical behavior are highly dependent on the molecule's conformation. For instance, the planarity between the central oxadiazole ring and the peripheral nitrophenyl rings is crucial for effective π-conjugation. X-ray diffraction studies of similar polynitroaryl oxadiazoles have revealed that significant twisting can occur between the rings, leading to a non-planar molecular structure. bohrium.com Such deviations from planarity disrupt conjugation, which can decrease the molar absorptivity and quantum yield of fluorescence.

While extending the π-conjugation in 2,5-disubstituted 1,3,4-oxadiazole derivatives typically results in a bathochromic (red) shift in the optical spectra, the powerful electron-withdrawing effect of the nitro groups in this specific compound counteracts this trend, leading to the aforementioned blue shift. nih.govnih.govresearchgate.net

Impact of Substituent Position and Nature on Spectroscopic Signatures

The position of substituents on the phenyl rings is a critical determinant of a molecule's spectroscopic properties. In this compound, the nitro groups are in the meta (3,3') positions. This specific isomerism has distinct consequences compared to ortho or para substitution. Nitration of 2,5-diphenyl-1,3,4-oxadiazole with mixed nitric and sulfuric acids predominantly yields meta-substituted products. rsc.org

The electronic influence of a meta-substituent is mainly inductive, whereas ortho and para substituents can participate more directly in resonance with the rest of the π-system. This difference leads to unique spectroscopic signatures for each isomer.

NMR Spectroscopy : In ¹H-NMR spectra, the chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the nitro group's position. Meta-substitution will produce a different pattern compared to the more symmetric para-substitution or the sterically hindered ortho-substitution.

IR Spectroscopy : The vibrational frequencies of the nitro group (N-O stretches) and the C-N bond, as well as the characteristic bands of the oxadiazole ring (such as C=N and C-O-C stretches), will be subtly shifted depending on the electronic environment dictated by the substituent position. researchgate.net

UV-Visible Spectroscopy : The position of the nitro group directly impacts the HOMO-LUMO gap. Para-substitution, allowing for maximum resonance stabilization of the excited state, typically results in the most red-shifted absorption maximum (λmax) among the isomers. The meta isomer, as in the title compound, would be expected to have a λmax at a shorter wavelength than the para isomer but potentially different from the ortho isomer due to steric effects.

Table 1: Expected Influence of Nitro Group Position on Spectroscopic Properties

| Property | Ortho (2,2') Substitution | Meta (3,3') Substitution | Para (4,4') Substitution |

|---|---|---|---|

| Electronic Effect | Inductive & Steric Hindrance | Primarily Inductive | Inductive & Resonance |

| ¹H-NMR Signature | Complex, sterically influenced shifts | Distinct pattern for remaining protons | Simpler, more symmetric pattern |

| UV-Vis λmax | Blue-shifted due to steric twist | Intermediate λmax | Red-shifted due to extended conjugation |

Relationship between Crystal Structure and Bulk Material Properties

The macroscopic properties of a molecular solid, such as density, melting point, and mechanical strength, are dictated by the arrangement of molecules in the crystal lattice. This arrangement, or crystal packing, is governed by a delicate balance of intermolecular forces. For 1,3,4-oxadiazole derivatives, these forces include weak C-H···N and C-H···π interactions, as well as π-π stacking between aromatic rings. rsc.orgrsc.org

The molecular shape plays a crucial role in determining the packing efficiency. The introduction of nitro groups can lead to non-planar conformations, where the phenyl rings are twisted out of the plane of the central oxadiazole ring. bohrium.com This non-planarity can hinder efficient π-π stacking, potentially affecting the material's electronic properties in the solid state. The crystal packing is also influenced by the presence of hydrogen bonds if suitable donor and acceptor sites exist. researchgate.net

The crystal density is a key parameter, particularly for energetic materials, and it can be precisely determined from single-crystal X-ray diffraction data. bohrium.com The unit cell parameters (a, b, c, α, β, γ), space group, and the number of molecules per unit cell (Z) define the crystal structure and allow for the calculation of the theoretical density.

Table 2: Representative Crystal Data for a Polynitroaryl-Substituted Oxadiazole Derivative Data for 5,5′-bis(2,4,6-trinitrophenyl)-2,2′-bi(1,3,4-oxadiazole) researchgate.net

| Parameter | Value |

|---|---|

| Formula | C₁₆H₄N₁₀O₁₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.3407 |

| b (Å) | 6.0054 |

| c (Å) | 22.8359 |

| **β (°) ** | 93.758 |

| **Volume (ų) ** | 1004.53 |

| Z | 2 |

Thermal Stability Considerations for Material Applications

A significant characteristic of the 1,3,4-oxadiazole heterocycle is its inherent thermal stability. Polymers and small molecules incorporating the 2,5-diphenyl-1,3,4-oxadiazole motif are known for their high thermo-oxidative stability, with decomposition temperatures often exceeding 330-400 °C. researchgate.net This stability makes the oxadiazole core an attractive building block for high-performance, heat-resistant materials.

The introduction of nitro groups, as in this compound, adds another dimension to its thermal behavior. Such compounds are often classified as energetic materials, where the balance between thermal stability and energy release is critical. researchgate.net While the nitro groups increase the energy content, the robust 1,3,4-oxadiazole ring provides a stable backbone. This combination can result in energetic materials that are significantly more heat-resistant than conventional explosives like RDX. researchgate.net The thermal stability is typically assessed by techniques like thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC), which determine the onset temperature of decomposition.

Table 3: Thermal Decomposition Data for Related Nitro-Substituted 1,3,4-Oxadiazoles

| Compound | Decomposition Temperature (Onset, °C) | Method | Reference |

|---|---|---|---|

| Zwitterionic Dinitro-1,3,4-oxadiazole Derivative | 235 | DSC | researchgate.net |

| 2,5-Disubstituted- researchgate.netnih.govlupinepublishers.comoxadiazole Liquid Crystals | > 330 | TGA | researchgate.net |

Applications in Advanced Materials Science

Optoelectronic and Photonic Devices

The electron-deficient nature of the 1,3,4-oxadiazole (B1194373) ring is a key attribute that makes its derivatives, including 2,5-Bis(3-nitrophenyl)-1,3,4-oxadiazole, suitable for various optoelectronic and photonic applications.

For instance, a related compound, 2-(4-biphenyl)-5-(4-butylphenyl)-1,3,4-oxadiazole (PBD), has been successfully used as an anode buffer layer in OLEDs, leading to increased current efficiency and improved device stability. nih.gov Another study on fluorinated derivatives of 2,5-diphenyl-1,3,4-oxadiazole (B188118) highlighted that fluorination enhances the electron transport properties, making these materials promising for OLED applications. uni.lu The presence of two nitro groups in this compound is expected to further enhance its electron-accepting and transporting properties.

Table 1: Performance of a Representative OLED Device with an Oxadiazole-based Electron Transport Layer

| Device Configuration | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | Turn-on Voltage (V) |

| ITO/TPBi/Alq3/LiF/Al | 6787 | 3.9 | Not Specified |

| ITO/TPBi/Alq3 (double ETL)/LiF/Al | 13054 | 11.4 | Not Specified |

Note: This data is for a device using TPBi and Alq3 as electron transport layers and is provided as a representative example of how oxadiazole-containing layers can influence OLED performance. Specific performance data for devices containing this compound is not available in the searched literature. niscpr.res.in

In the field of organic photovoltaics, the active layer is responsible for light absorption and charge separation. The materials used in this layer are typically a blend of an electron donor and an electron acceptor. While direct application of this compound in OPV active layers is not widely reported, its electron-accepting properties, due to the nitro-functionalization, suggest its potential as an acceptor material.

The performance of OPV cells is heavily dependent on the energy levels (HOMO and LUMO) of the donor and acceptor materials, as well as their morphology in the blend. researchgate.netosti.gov For instance, the use of 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole (B1585544) (PBD) as an exciton (B1674681) blocking layer at the organic/cathode interface in copper phthalocyanine/fullerene (CuPc/C60) OPV cells has been shown to increase the power conversion efficiency from 0.7% to 1.58%. nih.gov This improvement is attributed to more efficient charge carrier transport and exciton separation. nih.gov

Table 2: Photovoltaic Performance of Representative Small Molecule Organic Solar Cells

| Donor/Acceptor | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) |

| SubPc/C60 | 0.55 | 4.37 | 0.54 | 1.3 |

| α-6T/C70 | 0.35 | 7.05 | 0.58 | 1.44 |

| SubNc/C70 | 0.68 | 7.15 | 0.44 | 2.15 |

Note: This table presents data for various small molecule organic solar cells to illustrate typical performance parameters. osti.gov Specific photovoltaic data for devices with an active layer containing this compound is not available in the searched literature.

As alluded to in the context of OLEDs, 1,3,4-oxadiazole derivatives are renowned for their electron-transporting capabilities. rsc.org The electron-deficient nature of the oxadiazole ring, combined with the strong electron-withdrawing nitro groups in this compound, makes it a strong candidate for an electron transport material (ETM). An efficient ETM should possess a low Lowest Unoccupied Molecular Orbital (LUMO) energy level to facilitate electron injection from the cathode and high electron mobility for efficient charge transport.

Studies on fluorinated derivatives of 2,5-diphenyl-1,3,4-oxadiazole have demonstrated that the addition of electron-withdrawing fluorine atoms improves the electron affinity, which is beneficial for electron transport. uni.lu It is therefore reasonable to infer that the two nitro groups in this compound would significantly enhance its electron transport characteristics.

Table 3: Electron Transport Properties of a Representative Oxadiazole Derivative

| Compound | LUMO (eV) | Electron Mobility (cm²/Vs) |

| 2,5-diphenyl-1,3,4-oxadiazole (PPD) | -2.4 (calculated) | Not specified |

| 2,5-bis(3-fluorophenyl)-1,3,4-oxadiazole (FPD) | -2.6 (calculated) | Not specified |

Molecules with a large hyperpolarizability are of great interest for applications in nonlinear optics (NLO), which include technologies like frequency conversion and optical switching. Organic molecules with donor-acceptor (D-π-A) structures often exhibit significant NLO properties. While this compound does not fit the classic D-π-A design, the presence of the electron-withdrawing nitro groups and the conjugated π-system of the phenyl and oxadiazole rings can still lead to notable NLO effects.

Research on other 1,3,4-oxadiazole derivatives has shown their potential as NLO materials. nih.gov For example, a series of luminescent platinum(II) alkynyl complexes containing 2,5-diphenyl-1,3,4-oxadiazole have been found to exhibit two-photon absorption. nih.gov The specific nonlinear optical coefficients for this compound have not been reported in the reviewed literature, but the molecular structure suggests it could be a promising candidate for further investigation in this area.

Luminescent Materials and Chemosensors

The inherent fluorescence of many oxadiazole derivatives, coupled with the potential for functionalization, makes them attractive for use in luminescent materials and as the core of chemosensors.

The design of fluorescent frameworks, such as metal-organic frameworks (MOFs), often relies on the use of organic linkers that possess specific luminescent properties. The 1,3,4-oxadiazole moiety is a valuable building block for such linkers due to its rigidity, thermal stability, and tunable emission characteristics. nih.govjchemrev.com

While there are no specific reports on the use of this compound as a linker in a fluorescent framework, the design principles for such materials are well-established. The linker's photoluminescence can be influenced by the metal ion it coordinates with, as well as by the presence of guest molecules within the framework's pores. nih.govnih.gov The nitro groups on the phenyl rings of this compound could potentially quench fluorescence, but they could also serve as active sites for sensing applications, for example, through interactions with specific analytes.

For instance, polytriazoles incorporating 2,5-diphenyl-1,3,4-oxadiazole moieties have been synthesized and shown to be highly sensitive and selective fluorescent chemosensors for Ag+ ions. rsc.orgresearchgate.net Similarly, other oxadiazole-based chemosensors have been developed for the detection of various metal ions like Cu2+ and Ni2+. nih.govnih.gov This suggests that with appropriate design, frameworks incorporating this compound could be developed for specific sensing applications.

Mechanisms of Metal-Ion Sensing

The utility of this compound in the realm of metal-ion sensing is rooted in the electronic and structural characteristics of the 1,3,4-oxadiazole core, which is flanked by two nitrophenyl substituents. While specific studies detailing the metal-ion sensing mechanisms of this exact molecule are not extensively documented, the behavior of analogous 1,3,4-oxadiazole-based chemosensors allows for an informed discussion of the likely operative mechanisms. tandfonline.com The primary mechanisms anticipated to govern the sensing behavior of this compound upon interaction with metal ions include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF).

The 1,3,4-oxadiazole ring, with its electron-deficient nature, and the nitro groups on the phenyl rings, which are potent electron-withdrawing groups, create a system with a low-lying Lowest Unoccupied Molecular Orbital (LUMO). The nitrogen and oxygen atoms within the oxadiazole ring can act as potential coordination sites for metal ions.

Photoinduced Electron Transfer (PET): In the absence of a metal ion, the lone pair electrons on the heteroatoms of the oxadiazole ring can, upon photoexcitation, be transferred to the excited state of the fluorophore (the aromatic system). This process quenches the fluorescence of the molecule. Upon coordination of a metal ion to the oxadiazole ring, the energy of the lone pair electrons is lowered, which can inhibit the PET process. This inhibition of the quenching pathway leads to a "turn-on" fluorescence response, where an increase in emission intensity is observed.

Intramolecular Charge Transfer (ICT): The this compound molecule possesses a donor-acceptor-donor (D-A-D) like structure, where the oxadiazole ring acts as the acceptor and the nitrophenyl groups, despite the electron-withdrawing nitro substituents, can participate in charge transfer processes. Upon photoexcitation, an ICT state can be formed. The binding of a metal ion can significantly perturb the energy levels of the molecule, altering the efficiency of the ICT process. This can lead to a noticeable shift in the absorption or emission spectra, providing a ratiometric sensing signal.

Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the 1,3,4-oxadiazole moiety can lead to a more rigid and planar molecular structure. This increased rigidity reduces the non-radiative decay pathways, such as vibrational relaxation, that can quench the excited state. As a result, the fluorescence quantum yield of the molecule increases, leading to an enhancement of the fluorescence signal. This CHEF mechanism is a common phenomenon in fluorescent chemosensors. For instance, a 2-amino-5-substituted-1,3,4-oxadiazole derivative has been reported as a chemosensor for Ni(II) ions, exhibiting a significant change in its spectroscopic properties upon metal binding. nih.gov

The specific response of this compound to different metal ions will be dependent on factors such as the size, charge, and coordination preferences of the metal ion, as well as the solvent environment.

Table 1: Potential Metal-Ion Sensing Mechanisms for this compound

| Mechanism | Description | Expected Spectroscopic Change |

| Photoinduced Electron Transfer (PET) | Inhibition of fluorescence quenching upon metal ion binding. | Fluorescence "turn-on" |

| Intramolecular Charge Transfer (ICT) | Alteration of the donor-acceptor interaction upon metal coordination. | Shift in absorption/emission maxima |

| Chelation-Enhanced Fluorescence (CHEF) | Increased structural rigidity upon metal binding, reducing non-radiative decay. | Increase in fluorescence intensity |

Polymeric Materials and Conjugated Systems

Integration into π-Conjugated Polymer Backbones

The incorporation of 1,3,4-oxadiazole units into the backbones of π-conjugated polymers is a well-established strategy to develop materials with tailored electronic and optical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. snu.ac.kr The electron-deficient nature of the 1,3,4-oxadiazole ring makes it an excellent building block for n-type or electron-transporting polymers. When copolymerized with electron-rich units, it can lead to polymers with a low bandgap and strong intramolecular charge transfer characteristics.

While specific examples of polymers containing this compound are not prevalent in the literature, the general synthetic methodologies for creating oxadiazole-containing polymers are applicable. These typically involve metal-catalyzed cross-coupling reactions such as Stille, Suzuki, or Sonogashira coupling. metu.edu.trrsc.org For instance, a di-halogenated derivative of this compound could be copolymerized with a di-stannylated or di-boronylated comonomer.

The integration of the this compound moiety into a polymer backbone is expected to impart several key properties:

Enhanced Electron Affinity: The presence of two nitro groups and the oxadiazole ring would significantly increase the electron affinity of the resulting polymer, making it a promising candidate for an electron-transporting or n-type material in organic electronic devices.

High Thermal Stability: 1,3,4-oxadiazole-containing polymers are known for their excellent thermal and chemical stability, which is a crucial attribute for long-lasting electronic devices. snu.ac.kr

Tunable Optoelectronic Properties: The strong electron-withdrawing nature of the repeating unit would lead to a low-lying LUMO energy level. By carefully selecting the comonomer, the HOMO level and, consequently, the bandgap of the polymer can be tuned to absorb and emit light at specific wavelengths.

Improved Morphological Control: The rigid and linear structure of the 2,5-diaryl-1,3,4-oxadiazole unit can influence the packing and morphology of the polymer films, which is critical for charge transport and device performance.

Research on conjugated poly(oxadiazole) derivatives has demonstrated their strong photoluminescent properties and good solubility in organic solvents, which are advantageous for solution-based processing of thin films for electronic devices. snu.ac.kr Furthermore, studies on benzoxadiazole-based conjugated polymers for organic solar cells have shown that the incorporation of such electron-deficient units can lead to high power conversion efficiencies. metu.edu.tr

Table 2: Potential Properties of π-Conjugated Polymers Incorporating this compound

| Property | Expected Impact of the Monomer Unit |

| Electron Transport | High electron affinity, suitable for n-type materials |

| Thermal Stability | Excellent, due to the stable oxadiazole ring |

| Optical Properties | Tunable absorption and emission, potential for deep blue to green emission |

| Solubility | Can be controlled by the choice of comonomer and side chains |

Q & A

Q. What are the standard synthetic routes for 2,5-bis(3-nitrophenyl)-1,3,4-oxadiazole, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization reactions. A common method involves reacting substituted precursors (e.g., diacylhydrazines) with phosphorylating agents like P₂O₅/H₃PO₄ under reflux. For example, analogous 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole was synthesized by cyclizing 4-nitrobenzoic acid hydrazide with H₃PO₄/P₂O₅, followed by purification via recrystallization . Optimization includes adjusting stoichiometry, reaction time (4–6 hours), and temperature (120–140°C). Solvent choice (e.g., ethanol, THF) and acid catalysis (e.g., glacial acetic acid) also influence yield .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

Key techniques include:

- FTIR : Confirming the presence of the oxadiazole ring (C=N stretching at ~1600 cm⁻¹) and nitro groups (asymmetric NO₂ stretching at ~1520 cm⁻¹) .

- NMR : ¹H and ¹³C NMR to verify substitution patterns (e.g., aromatic protons adjacent to nitro groups show deshielding).

- X-ray crystallography : Resolving crystal packing and bond angles (e.g., N2–C8–O1 bond angle ~112.35° in related oxadiazole derivatives) .

- Elemental analysis : Matching calculated and observed C, H, N, O percentages .

Advanced Research Questions

Q. What strategies are effective for incorporating this compound into coordination polymers, and how do substituents affect metal-ligand interactions?

The nitro groups and oxadiazole N atoms enable coordination with transition metals (e.g., Ag(I)). Advanced protocols involve:

- Solvothermal synthesis : Reacting the ligand with AgNO₃ in CH₃CN/H₂O at 80°C to form 1D/2D polymers .

- Structural modulation : Substituting nitro groups with electron-donating groups (e.g., -NH₂) alters ligand rigidity and metal-binding affinity. For example, 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole forms more flexible networks with Cu(II) .

- Characterization : Use single-crystal XRD to analyze coordination geometry and π-π stacking interactions .

Q. How can photophysical properties of this compound be tuned for applications in optoelectronics?

The nitro groups enhance electron-withdrawing capacity, making the compound suitable for nonlinear optical (NLO) materials. Methodologies include:

- Conjugation extension : Incorporating vinyl or biphenyl spacers (e.g., Wittig-Horner reaction) to enhance two-photon absorption (TPA) cross-sections .

- Solvatochromic studies : Measuring fluorescence quenching in polar solvents to assess charge-transfer efficiency .

- DFT calculations : Correlating HOMO-LUMO gaps (e.g., ~3.5 eV) with experimental UV-Vis spectra .

Q. What experimental approaches resolve contradictions in reported biological activities of nitro-substituted 1,3,4-oxadiazoles?

Discrepancies in bioactivity data (e.g., anticancer vs. insecticidal) arise from assay conditions or substituent effects. Solutions include:

- Dose-response profiling : Testing across multiple concentrations (e.g., IC₅₀ values for cytotoxicity) .

- Structure-activity relationship (SAR) : Comparing 3-nitrophenyl derivatives with 2,4-dichlorophenyl analogues (e.g., 2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazole shows stronger insecticidal activity) .

- Mechanistic studies : Using flow cytometry to differentiate apoptosis vs. necrosis in cancer cell lines .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the synthesis of this compound?

Common issues include incomplete cyclization or side reactions. Mitigation strategies:

- Stepwise purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/ethyl acetate) to isolate intermediates .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 4 hours) and improve yield by 15–20% .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

Q. What advanced techniques validate the corrosion inhibition efficiency of this compound on carbon steel?

Combine electrochemical and surface analysis:

- Electrochemical impedance spectroscopy (EIS) : Quantify charge-transfer resistance (R_ct) in HCl .

- X-ray photoelectron spectroscopy (XPS) : Confirm adsorption of the inhibitor via N1s and O1s peaks .

- SEM/EDX : Map surface morphology and elemental distribution post-corrosion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.